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molecular formula C28H28ClN3O4 B8418243 Methyl 4-(1-(5-chloro-2-(3-(m-tolyloxy)pyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoate

Methyl 4-(1-(5-chloro-2-(3-(m-tolyloxy)pyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoate

Cat. No. B8418243
M. Wt: 506.0 g/mol
InChI Key: OCVLCVSENXHCFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08828987B2

Procedure details

The title compound (D198) (12 mg) was prepared according to the experimental procedure described in Description 146 starting from 5-chloro-2-(3-(m-tolyloxy)pyrrolidin-1-yl)nicotinic acid (D141) (160 mg, 0.472 mmol) and methyl 4-(1-aminocyclopropyl)benzoate (D7) (107.46 mg, 0.472 mmol). The residue (50 mg) obtained from SPE-Si cartridge purification (50 mg) dissolved in a mixture of chloroform/ethanol (1/1) (1 ml) was separated by chiral HPLC [Phenomenex Lux1 column (250×20 mm, 5 μm particle size). Mobile phase: isocratic premixed mixture of (hexane 80%, ethanol 20%) containing 0.1% of diethylamine. Flow rate=10 ml/min. UV detection: 245 nm]. Collected fractions, after solvent evaporation, afforded the title compound (D198) (12 mg)
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
107.46 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][C:5]([N:11]2[CH2:15][CH2:14][CH:13]([O:16][C:17]3[CH:18]=[C:19]([CH3:23])[CH:20]=[CH:21][CH:22]=3)[CH2:12]2)=[C:6]([CH:10]=1)[C:7]([OH:9])=O.Cl.[NH2:25][C:26]1([C:29]2[CH:38]=[CH:37][C:32]([C:33]([O:35][CH3:36])=[O:34])=[CH:31][CH:30]=2)[CH2:28][CH2:27]1>>[Cl:1][C:2]1[CH:3]=[N:4][C:5]([N:11]2[CH2:15][CH2:14][CH:13]([O:16][C:17]3[CH:18]=[C:19]([CH3:23])[CH:20]=[CH:21][CH:22]=3)[CH2:12]2)=[C:6]([CH:10]=1)[C:7]([NH:25][C:26]1([C:29]2[CH:38]=[CH:37][C:32]([C:33]([O:35][CH3:36])=[O:34])=[CH:31][CH:30]=2)[CH2:28][CH2:27]1)=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
160 mg
Type
reactant
Smiles
ClC=1C=NC(=C(C(=O)O)C1)N1CC(CC1)OC=1C=C(C=CC1)C
Step Two
Name
Quantity
107.46 mg
Type
reactant
Smiles
Cl.NC1(CC1)C1=CC=C(C(=O)OC)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC(=C(C(=O)NC2(CC2)C2=CC=C(C(=O)OC)C=C2)C1)N1CC(CC1)OC=1C=C(C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 12 mg
YIELD: CALCULATEDPERCENTYIELD 5%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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